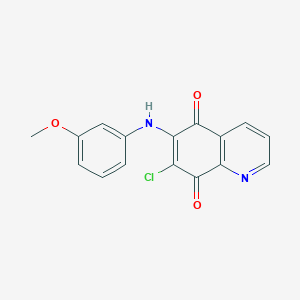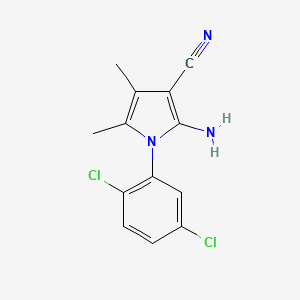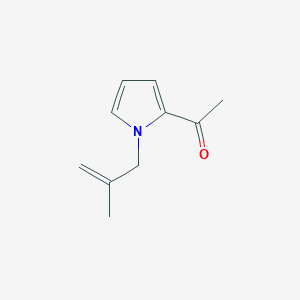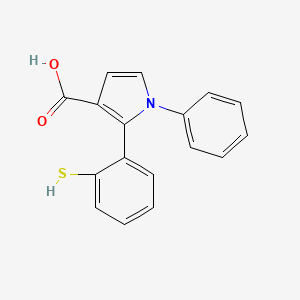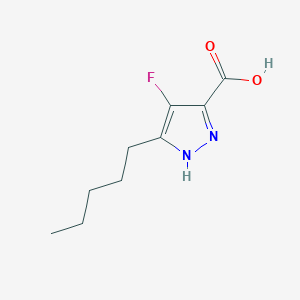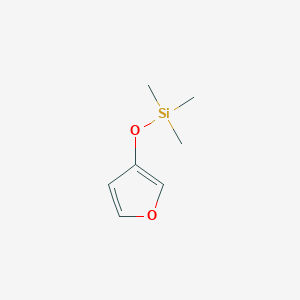
(Furan-3-yloxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-3-yloxy)trimethylsilane is an organosilicon compound that features a furan ring bonded to a trimethylsilane group through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yloxy)trimethylsilane typically involves the reaction of furan-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Furan-3-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Furan-3-yloxy)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-one derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl) or alkoxides (e.g., NaOCH₃) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Furan-3-one derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Furan-3-yloxy)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the preparation of silicon-containing polymers and materials with unique properties.
Medicinal Chemistry: Derivatives of this compound are being explored for their potential biological activities, including antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of (Furan-3-yloxy)trimethylsilane in various reactions typically involves the cleavage of the Si-O bond, followed by the formation of reactive intermediates. These intermediates can then undergo further transformations, such as nucleophilic attack or radical reactions, to form the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the furan ring.
Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.
Phenyltrimethylsilane: A compound where a phenyl group replaces the furan ring.
Uniqueness
(Furan-3-yloxy)trimethylsilane is unique due to the presence of the furan ring, which imparts distinct reactivity and potential biological activity compared to other trimethylsilane derivatives. The furan ring can participate in various chemical reactions, making this compound a versatile reagent in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C7H12O2Si |
|---|---|
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
furan-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H12O2Si/c1-10(2,3)9-7-4-5-8-6-7/h4-6H,1-3H3 |
InChI-Schlüssel |
COENCSOQCIBRBA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
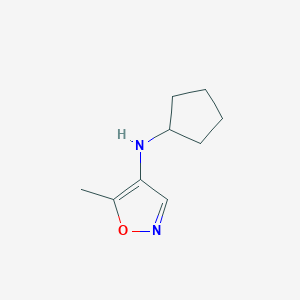
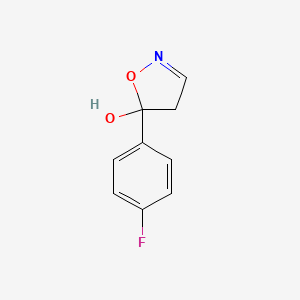
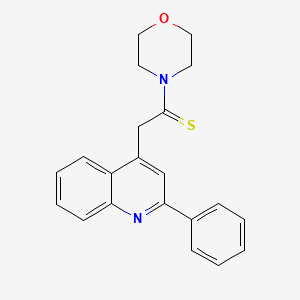
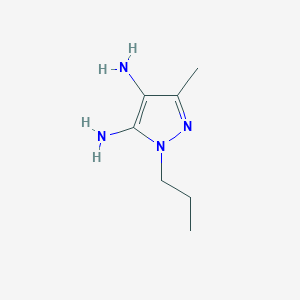
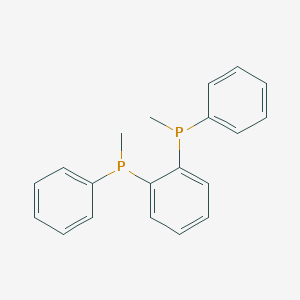
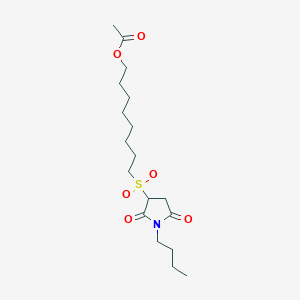
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
